molecular formula C11H14BrNO2 B3112115 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide CAS No. 1881288-21-6

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide

Cat. No.: B3112115
CAS No.: 1881288-21-6
M. Wt: 272.14
InChI Key: SABJDKNFWNGJER-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide is a derivative of the tetrahydroisoquinoline family, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide typically involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde to form an iminium intermediate, which then cyclizes to form the tetrahydroisoquinoline core . The resulting compound can be further modified through various chemical reactions to introduce the carboxylic acid and hydrobromide functionalities.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, catalytic hydrogenation.

    Nucleophiles: Alkyl halides, sulfonates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and carboxylic acid functionality enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.BrH/c1-12-7-9-5-3-2-4-8(9)6-10(12)11(13)14;/h2-5,10H,6-7H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABJDKNFWNGJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=CC=CC=C2CC1C(=O)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide
Reactant of Route 2
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2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide
Reactant of Route 3
2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide
Reactant of Route 4
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2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide
Reactant of Route 5
2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide
Reactant of Route 6
Reactant of Route 6
2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide

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